molecular formula C11H6F3NO3 B13716315 Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate

Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13716315
M. Wt: 257.16 g/mol
InChI Key: ANKRTQLSRQVNPS-UHFFFAOYSA-N
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Description

Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazoles, including Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate, can be synthesized through various methods. One common approach is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining popularity due to their cost-effectiveness and reduced environmental impact . These methods utilize readily available starting materials and mild reaction conditions to produce high yields of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoles, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

methyl 5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H6F3NO3/c1-17-11(16)8-4-9(18-15-8)5-2-6(12)10(14)7(13)3-5/h2-4H,1H3

InChI Key

ANKRTQLSRQVNPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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